(S)-2,3-Dihydro-2-(1-methylethenyl)-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one
(S)-2,3-Dihydro-2-(1-methylethenyl)-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one
(2S)-2-(1-methylethenyl)-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one is a pyranobenzodioxin.
Brand Name:
Vulcanchem
CAS No.:
16167-05-8
VCID:
VC0094377
InChI:
InChI=1S/C14H12O4/c1-8(2)13-7-16-11-6-10-9(5-12(11)17-13)3-4-14(15)18-10/h3-6,13H,1,7H2,2H3/t13-/m1/s1
SMILES:
CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2
Molecular Formula:
C14H12O4
Molecular Weight:
244.24 g/mol
(S)-2,3-Dihydro-2-(1-methylethenyl)-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one
CAS No.: 16167-05-8
Main Products
VCID: VC0094377
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol
CAS No. | 16167-05-8 |
---|---|
Product Name | (S)-2,3-Dihydro-2-(1-methylethenyl)-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one |
Molecular Formula | C14H12O4 |
Molecular Weight | 244.24 g/mol |
IUPAC Name | (2S)-2-prop-1-en-2-yl-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one |
Standard InChI | InChI=1S/C14H12O4/c1-8(2)13-7-16-11-6-10-9(5-12(11)17-13)3-4-14(15)18-10/h3-6,13H,1,7H2,2H3/t13-/m1/s1 |
Standard InChIKey | DUECABXXAMFFBH-CYBMUJFWSA-N |
Isomeric SMILES | CC(=C)[C@H]1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |
SMILES | CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |
Canonical SMILES | CC(=C)C1COC2=C(O1)C=C3C=CC(=O)OC3=C2 |
Description | (2S)-2-(1-methylethenyl)-2,3-dihydropyrano[2,3-g][1,4]benzodioxin-7-one is a pyranobenzodioxin. |
PubChem Compound | 6708593 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume